
5-Methylisoindolin-1-one
Overview
Description
5-Methylisoindolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methyl group at the 5-position of the isoindolinone ring can influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the use of multicomponent reactions. For example, a three-component reaction involving isonitrile, amine, and methyl 2-formylbenzoate can be used to synthesize isoindolinone derivatives . Another method involves ultrasonic-assisted synthesis, which provides a facile route to access isoindolin-1-ones under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that can be performed under mild conditions. The use of catalysts such as phenylphosphonic acid can enhance the efficiency of the reaction and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-Methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted isoindolinones, which can be further utilized in various synthetic applications.
Scientific Research Applications
5-Methylisoindolin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Isoindolinone derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Molecular modeling studies have provided insights into the ligand interactions and selectivity of isoindolinone derivatives .
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the methyl group at the 5-position.
N-Methylisoindolin-1-one: A derivative with a methyl group on the nitrogen atom.
5-Chloroisoindolin-1-one: A derivative with a chlorine atom at the 5-position.
Uniqueness
5-Methylisoindolin-1-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.
Biological Activity
5-Methylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the isoindoline family, characterized by a bicyclic structure comprising an indole-like core. Its molecular formula is with a molecular weight of approximately 135.17 g/mol. The presence of the methyl group at the 5-position significantly influences its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In one study, derivatives of isoindolin-1-one were tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated potent activity:
Microorganism | MIC (μg/mL) |
---|---|
Listeria monocytogenes | 0.312 - 2.5 |
Staphylococcus aureus | 0.136 - 2.1 |
Salmonella typhimurium | 0.126 - 0.923 |
Candida albicans | Not specified |
These results suggest that the compound could be developed into a potential antimicrobial agent, particularly against resistant strains of bacteria .
Antiviral Activity
The antiviral potential of isoindolin-1-one derivatives has also been explored. In vitro studies revealed that certain analogues demonstrated significant activity against viruses such as Herpes Simplex Virus (HSV) and Encephalomyocarditis Virus (EMCV). The MIC values for effective compounds ranged from 2.0 to 10.0 μg/mL, indicating a strong antiviral effect compared to non-selenium analogues .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.
- Antiviral Mechanism : Its antiviral action may involve interference with viral replication processes or direct inactivation of viral particles.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study conducted on isoindolin-1-one derivatives showed that modifications at specific positions enhanced antimicrobial activity significantly, suggesting structure-activity relationships that could guide future drug design .
- Synergistic Effects : Research indicated that combining this compound with other antimicrobial agents resulted in synergistic effects, enhancing overall efficacy against resistant strains.
Properties
IUPAC Name |
5-methyl-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBMKCIJLCNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622223 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65399-03-3 | |
Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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